molecular formula C18H16ClN3O3S B10959137 methyl 2-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

methyl 2-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10959137
M. Wt: 389.9 g/mol
InChI Key: DSXVYBDJQDOXAM-UHFFFAOYSA-N
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Description

METHYL 2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The thiophene ring can be introduced through various synthetic routes, often involving the use of sulfur-containing reagents . The final step usually involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

methyl 2-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H16ClN3O3S/c1-10-14(19)15(21-22(10)2)16(23)20-17-13(18(24)25-3)12(9-26-17)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,20,23)

InChI Key

DSXVYBDJQDOXAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC)Cl

Origin of Product

United States

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